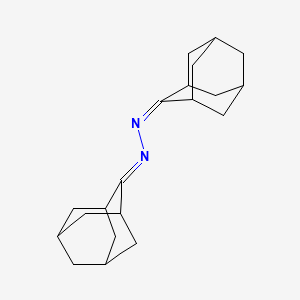

アダマンタノンアジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

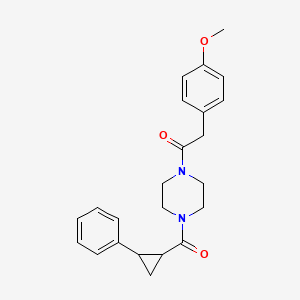

N-(2-adamantylideneamino)adamantan-2-imine is a useful research compound. Its molecular formula is C20H28N2 and its molecular weight is 296.458. The purity is usually 95%.

BenchChem offers high-quality N-(2-adamantylideneamino)adamantan-2-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-adamantylideneamino)adamantan-2-imine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬物送達システム

アダマンタノンアジンは、薬物送達システムの設計において潜在能力を示しています。そのユニークな構造により、リポソーム、シクロデキストリン、デンドリマーに組み込むことができ、治療薬の送達と標的化を強化します。 アダマンタン部分は脂質二重層のアンカーとして作用し、薬物送達ビヒクルの安定性と効率を向上させます .

表面認識

この化合物の構造的特性は、表面認識研究に適しています。アダマンタノンアジンは、特定の表面を認識して結合する自己組織化超分子システムを作成するために使用できます。 この用途は、バイオセンサーや診断ツールの開発において特に役立ちます .

高分子化学

アダマンタノンアジンは、安定した高エネルギーポリマーを形成する能力により、高分子化学において貴重です。これらのポリマーは、熱的に安定な材料や高エネルギー燃料の作成など、さまざまな用途で使用できます。 この化合物のさまざまな試薬との反応性により、さまざまなポリマー構造の合成が可能になります .

量子化学計算

研究者は、アダマンタノンアジンの電子構造と反応性を調べるために、量子化学計算に利用しています。 これらの計算は、化合物の分子レベルでの挙動を理解するのに役立ち、これは新しい材料の設計とその特性の予測に不可欠です .

生物活性化合物

この化合物のユニークな構造は、生物活性化合物の合成のための有望な候補となっています。アダマンタノンアジンの誘導体は、特に抗ウイルス剤と抗癌剤の開発において、医薬品化学において潜在能力を示しています。 薬物の親油性を高める能力は、薬理学的特性を強化します .

有機合成

アダマンタノンアジンは、さまざまな官能基誘導体を合成するための出発物質として、有機合成で使用されています。 その高い反応性により、さまざまな化学反応と工業的用途で使用できる複雑な分子の効率的な合成が可能になります .

将来の方向性

作用機序

Target of Action

Adamantanone azine, also known as N-(2-adamantylideneamino)adamantan-2-imine, bis(adamantan-2-ylidene)hydrazine, or CBDivE_012955, primarily targets the enzyme Camphor 5-monooxygenase . This enzyme, found in organisms like Pseudomonas putida, plays a crucial role in the metabolism of camphor, a compound with various applications in medicine and industry .

Mode of Action

It is known that adamantanone, a related compound, is reluctant to form enolates, a type of anion that is often involved in biochemical reactions . This resistance arises because the resulting carbanion cannot exist in conjugation with the carbonyl pi-bond .

Biochemical Pathways

Adamantanone azine likely affects the metabolic pathways involving adamantanone. In Pseudomonas putida, adamantanone is transformed into several metabolites through oxidation . Two divergent reactions of adamantanone oxidation are provided by enzymes responsible for the initial steps of camphor catabolism: camphor 5-monooxygenase and camphor 1,2-monooxygenase . These enzymes lead to the formation of 5-hydroxyadamantan-2-one and 4-oxahomoadamantan-5-one, respectively .

Pharmacokinetics

The adamantane moiety is known to enhance the lipophilicity of drug candidates, which can improve their pharmacological properties and bioavailability .

生化学分析

Biochemical Properties

Adamantanone azine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the primary enzymes that Adamantanone azine interacts with is camphor 5-monooxygenase, which is involved in the hydroxylation of adamantanone . This interaction leads to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. Additionally, Adamantanone azine has been shown to interact with cytochrome P-450CAM, a key enzyme in the metabolism of adamantane derivatives .

Cellular Effects

Adamantanone azine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Adamantanone azine can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . This compound has also been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of Adamantanone azine involves its binding interactions with various biomolecules. It has been shown to bind to enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and metabolic pathways, ultimately influencing cellular function. The binding of Adamantanone azine to these enzymes is facilitated by its unique structural properties, which allow it to fit into the active sites of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantanone azine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Adamantanone azine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Adamantanone azine has been found to result in alterations in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects .

Dosage Effects in Animal Models

The effects of Adamantanone azine vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, Adamantanone azine can exhibit toxic effects, leading to cellular damage and alterations in metabolic flux . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Adamantanone azine is involved in several metabolic pathways, primarily through its interactions with enzymes such as camphor 5-monooxygenase and cytochrome P-450CAM . These interactions lead to the formation of hydroxylated derivatives, which can further participate in various biochemical reactions. The metabolic pathways involving Adamantanone azine are crucial for its biochemical activity and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of Adamantanone azine within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that this compound can be transported across cellular membranes by certain transporters, leading to its accumulation in specific cellular compartments . The distribution of Adamantanone azine within cells is critical for its biochemical activity and its effects on cellular function .

Subcellular Localization

Adamantanone azine exhibits specific subcellular localization, which is essential for its activity and function. This compound has been found to localize in certain cellular compartments, such as the mitochondria and endoplasmic reticulum . The subcellular localization of Adamantanone azine is facilitated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical activity.

特性

IUPAC Name |

N-(2-adamantylideneamino)adamantan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTJNYSLUFATSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530338.png)

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B2530352.png)